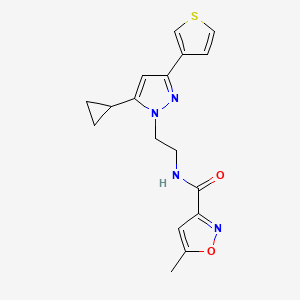

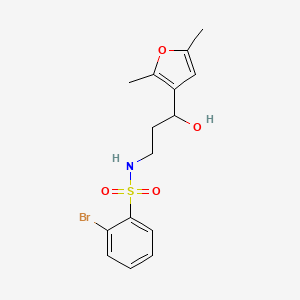

![molecular formula C7H8ClNOS B2742011 Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride CAS No. 2416243-70-2](/img/structure/B2742011.png)

Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

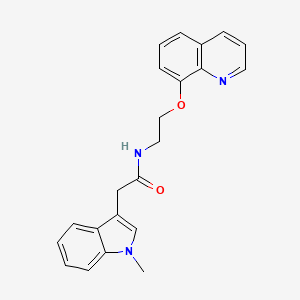

“Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416243-70-2 . It has a molecular weight of 189.67 . The IUPAC name for this compound is thieno [3,2-b]furan-5-ylmethanamine hydrochloride .

Synthesis Analysis

Based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions, one-pot synthesis of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs) was developed after optimization of the reaction conditions including catalysts, solvents, bases, ligands, and reaction times .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NOS.ClH/c8-4-5-3-6-7 (10-5)1-2-9-6;/h1-3H,4,8H2;1H . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The one-pot reaction, with only 2 mol% Pd(PPh3)4 and 2 mol% copper(I) thiophene-2-carboxylate (CuTc) as the catalysts, K3PO4$3H2O as the base and tert-butanol as the solvent, afforded moderate to good yields (up to 70%) for a variety of substrates .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Facile and Scalable Synthesis

Thieno[3,2-b]furan compounds have been explored for their facile and scalable synthesis methodologies. For instance, Henssler and Matzger (2009) developed an optimized synthetic method for efficient access to thieno[3,2-b]furan, demonstrating its chemical robustness and good selectivity for functionalization, which is crucial for its application in various scientific research areas (Henssler & Matzger, 2009).

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

The reactivity of thieno[3,2-b]furan derivatives in decarboxylative Claisen rearrangement reactions has been studied, highlighting their potential in synthesizing heteroaromatic products, which are of significant interest in developing pharmaceuticals and agrochemicals (Craig et al., 2005).

Synthesis of Thieno-Fused Heterocycles

Research by Acharya, Gautam, and Ila (2017) on the synthesis of thieno-fused five- and six-membered nitrogen and oxygen heterocycles demonstrates the compound's versatility in creating complex molecular structures. This versatility is vital for the development of new materials and bioactive molecules (Acharya, Gautam, & Ila, 2017).

Organic Thin-Film Transistors

The application of thieno[3,2-b]furan in the field of electronics has been demonstrated by Ding et al. (2018), who developed an asymmetric furan and thieno[3,2-b]thiophene flanked diketopyrrolopyrrole building block for conjugated polymers. This material shows promise for use in organic thin-film transistors, highlighting the compound's potential in advanced electronic applications (Ding et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

thieno[3,2-b]furan-5-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS.ClH/c8-4-5-3-6-7(10-5)1-2-9-6;/h1-3H,4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQWDKDGXQFABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1SC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2741937.png)

![3-[[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2741939.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2741940.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2741945.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2741946.png)